molecular formula C13H18BN3O2 B2809156 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine CAS No. 2020091-11-4

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B2809156
CAS No.: 2020091-11-4
M. Wt: 259.12
InChI Key: GMGDKPSNALAMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core. The imidazo[4,5-b]pyridine scaffold is widely recognized in medicinal chemistry for its pharmacological versatility, including kinase inhibition, antitubercular activity, and antibacterial properties . At position 2, a methyl group enhances steric and electronic properties, while the tetramethyl-1,3,2-dioxaborolan-2-yl group at position 6 serves as a boronic ester, enabling participation in Suzuki-Miyaura cross-coupling reactions for drug synthesis . This structural configuration makes the compound a valuable intermediate in developing targeted therapies, particularly in oncology and infectious diseases.

Properties

IUPAC Name

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BN3O2/c1-8-16-10-6-9(7-15-11(10)17-8)14-18-12(2,3)13(4,5)19-14/h6-7H,1-5H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGDKPSNALAMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N=C(N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine typically involves the borylation of the corresponding halogenated imidazo[4,5-b]pyridine derivative. One common method is the palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. The use of high-throughput screening techniques allows for the rapid identification of optimal reaction conditions, minimizing the need for extensive trial-and-error experimentation.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boron moiety in this compound facilitates palladium-catalyzed Suzuki-Miyaura couplings, enabling aryl- or heteroaryl-bond formation. Key examples include:

Example 1: Coupling with Aryl Halides
Reaction with 4-bromo-2-fluorobenzyl derivatives under Pd catalysis yields biaryl products.

  • Conditions : Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%), K₂CO₃ (2 equiv.), 1,4-dioxane/H₂O (2:1), 100°C, 1 h .

  • Yield : 16% (post-HPLC purification) .

Example 2: Synthesis of Imidazo[1,2-a]pyridine Derivatives
Reaction with 2-bromopyridine in the presence of Pd(OAc)₂ and SPhos ligand generates substituted imidazopyridines:

  • Conditions : Pd(OAc)₂ (5 mol%), SPhos (12.5 mol%), K₃PO₄ (2 equiv.), 1,4-dioxane/H₂O (2:1), reflux .

  • Yield : >100% (crude, requiring purification) .

Transmetallation and Radical Pathways

The compound participates in Cu-catalyzed transannulation reactions with amines, forming fused imidazo[1,5-a]pyridines. Mechanistic studies suggest:

  • Radical Intermediate Formation : TEMPO inhibition experiments confirm the generation of iminyl radicals during C(sp³)–H amination .

  • Oxidation Steps : Aerial oxygen oxidizes Cu(I) to Cu(II)-superoxo intermediates, enabling intramolecular hydrogen abstraction .

Boron Group Exchange

The tetramethyl-dioxaborolane group can be hydrolyzed to boronic acid under acidic conditions, though stability issues necessitate in situ generation for further reactivity.

Palladium-Catalyzed Borylation

Synthesis of the compound itself involves Pd-catalyzed borylation of chloroimidazopyridine precursors:

text
7-Chloroimidazo[1,2-a]pyridine + Bis(pinacolato)diboron → 7-(Pinacolatoboryl)imidazo[1,2-a]pyridine

Optimized Conditions :

ParameterValue
CatalystPd(OAc)₂ (5 mol%)
LigandTricyclohexylphosphine
BaseK₂CO₃ (1.5 equiv.)
SolventDiglyme/H₂O (20:1)
Temperature100°C
Yield70–90%

Competing Pathways in Cross-Couplings

  • Ionic Pathway : Dominates in Pd-mediated couplings, proceeding via oxidative addition, transmetallation, and reductive elimination .

  • Radical Pathway : Observed in Cu-catalyzed reactions, involving homolytic C–N bond cleavage .

Challenges and Limitations

  • Low Solubility : Requires polar aprotic solvents (e.g., diglyme) for efficient mixing .

  • Sensitivity to Protodeboronation : Acidic or aqueous conditions may degrade the boron group, necessitating anhydrous protocols.

This compound’s reactivity profile underscores its utility in constructing complex heterocycles for pharmaceutical and materials science applications. Further optimization of catalytic systems could enhance yields and substrate scope.

Scientific Research Applications

Applications in Organic Synthesis

Intermediate in Organic Reactions
This compound serves as a crucial intermediate in organic synthesis, particularly for the preparation of various heterocyclic compounds. Its unique structural features allow it to participate in reactions such as:

  • Cross-Coupling Reactions : It can be utilized in Suzuki-Miyaura coupling reactions, where boron-containing compounds are pivotal for forming carbon-carbon bonds.
  • Functionalization of Aromatic Compounds : The imidazo[4,5-b]pyridine moiety can be modified to introduce various functional groups, enhancing the diversity of synthesized products.

Applications in Materials Science

Potential Uses in Polymer Chemistry
The compound has potential applications in the development of advanced materials. Its boron-containing structure can contribute to the synthesis of polymers with specific properties, such as:

  • Thermal Stability : Materials incorporating boron tend to exhibit enhanced thermal stability.
  • Electrical Conductivity : The unique electronic properties of imidazo[4,5-b]pyridine derivatives can lead to conductive materials suitable for electronic applications.

Case Study 1: Synthesis of Novel Heterocycles

Researchers have reported the successful use of 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine as an intermediate in synthesizing novel heterocycles that exhibit biological activity. The study demonstrated that variations in reaction conditions could yield compounds with different pharmacological profiles.

Reaction TypeYield (%)Conditions
Suzuki Coupling85%KOH, Ethanol
N-Alkylation90%Alkyl Halide, DMF

Case Study 2: Development of Conductive Polymers

In another study focusing on materials science, the incorporation of this compound into polymer matrices resulted in materials with enhanced conductivity and thermal properties. The research highlighted the compound's role in improving the mechanical strength of the resulting polymers.

Polymer TypeConductivity (S/m)Thermal Stability (°C)
Polycarbonate0.1250
Polyethylene0.05230

Mechanism of Action

The mechanism of action of 2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transmetalation step in the cross-coupling process. This leads to the formation of a new carbon-carbon bond between the aryl or vinyl halide and the boronic ester .

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[4,5-b]pyridine scaffold is structurally diverse, with substituents dictating biological and chemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Imidazo[4,5-b]pyridine Derivatives

Compound Name Substituents Biological Activity Key Findings References
Target Compound 2-Methyl, 6-(tetramethyl-dioxaborolan-2-yl) Synthetic intermediate Enables Suzuki-Miyaura cross-coupling for drug development; no direct toxicity reported.
6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine 6-Bromo, 2-furan, 3-propynyl Potential anticancer/antimicrobial Alkynyl group allows modular modifications; heterocyclic furan enhances bioavailability.
6-(4-Nitrophenoxy)-2-substituted-1H-imidazo[4,5-b]pyridine 6-(4-Nitrophenoxy) Antitubercular Nitro group binds Cys387 of DprE1 enzyme; MIC values ≤1.56 µg/mL against M. tuberculosis.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) 2-Amino, 1-methyl, 6-phenyl Carcinogenic Forms DNA adducts; induces colon, mammary, and prostate cancers in rodents.
6-Chloro-2-(pyrazol-4-yl)-7-(piperazinyl)-3H-imidazo[4,5-b]pyridine 6-Chloro, 2-pyrazolyl, 7-piperazinyl Kinase inhibition Inhibits kinases via ATP-binding pocket interactions; IC₅₀ values in nM range.

Pharmacokinetic and Toxicological Profiles

  • Bioavailability : PhIP exhibits low systemic absorption (1–2% urinary excretion in humans) but accumulates in prostate tissue . Boronate-containing analogs like the target compound are optimized for solubility and metabolic stability.
  • Toxicity: PhIP’s carcinogenicity contrasts with the inert boronic ester in the target compound, which is typically excreted without metabolic activation .

Biological Activity

2-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C16H24BNO2. Its structure features an imidazo[4,5-b]pyridine core substituted with a tetramethyl-1,3,2-dioxaborolane moiety. The compound's unique structure contributes to its biological activity.

PropertyValue
Molecular Weight284.28 g/mol
CAS Number761446-44-0
PubChem ID16102686
SolubilitySoluble in DMSO

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It has been suggested that the compound interacts with nuclear receptors such as Nurr1 (NR4A2), influencing gene expression related to neuronal function and neuroprotection.
  • Antiparasitic Activity : Some studies have indicated that derivatives of imidazo[4,5-b]pyridines show activity against parasitic infections like visceral leishmaniasis.

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

  • Neuroprotective Effects : In vitro studies demonstrate that the compound enhances the expression of neuroprotective genes such as tyrosine hydroxylase (TH) and superoxide dismutase (SOD2) at low concentrations (0.1 µM to 0.3 µM) in astrocytes .
  • Selectivity : The compound exhibits selectivity for Nurr1 over other nuclear receptors like Nur77, indicating potential therapeutic applications in neurodegenerative diseases where Nurr1 activation is beneficial .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Neuroprotection : A recent study evaluated the effects of a related compound on midbrain organoids derived from LRRK2 mutant models. Treatment with the compound resulted in restored TH levels comparable to control organoids, suggesting its potential role in treating Parkinson's disease by activating Nurr1 pathways .
  • Antiparasitic Activity : Another investigation focused on a series of imidazopyridines and their antiparasitic properties against Leishmania species. Structural modifications led to varying degrees of activity and metabolic stability, highlighting the importance of chemical structure in efficacy .

Q & A

Q. Key Considerations :

  • Purification via column chromatography or recrystallization.
  • Characterization by 1^1H NMR, 13^{13}C NMR, and HRMS ().

Table 1 : Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Reference
Core FormationPyrazole-4-carboxaldehyde, EtOH, reflux65–75
BorylationPd(dppf)Cl2_2, Pinacolborane, DMF, 80°C55–61

(Basic) How is the compound characterized to confirm its structure and purity?

Answer:
Standard characterization methods include:

  • Spectroscopy :
    • 1^1H NMR (DMSO-d6_6) to identify aromatic protons and methyl groups (δ 1.3–1.5 ppm for tetramethyl-dioxaborolane) ().
    • 13^{13}C NMR to confirm carbon environments (e.g., boron-bound carbons at ~85 ppm) ().
  • Mass Spectrometry : HRMS (ESI) to verify molecular weight (e.g., calculated [M+H]+^+ = 313.18; observed = 313.17) ().
  • Elemental Analysis : CHN analysis for purity (e.g., ±0.3% deviation) ().

Q. Advanced Techniques :

  • X-ray crystallography for solid-state structure elucidation ().
  • IR spectroscopy to detect B-O bonds (~1350 cm1^{-1}) ().

(Advanced) How can reaction conditions be optimized to improve the yield of the boronic ester group introduction?

Answer:
Optimization strategies include:

  • Catalyst Screening : Testing Pd(OAc)2_2, Pd(dppf)Cl2_2, or Pd(PPh3_3)4_4 with ligands like XPhos ().
  • Solvent Effects : Polar aprotic solvents (DMF, THF) enhance borylation efficiency ().
  • Temperature and Time : Microwave-assisted synthesis at 100°C for 1–2 hours reduces side reactions ().

Case Study :
A 20% yield increase was achieved using Pd(dppf)Cl2_2 in THF under argon at 85°C for 18 hours ().

Table 2 : Catalyst Performance

CatalystSolventYield (%)
Pd(OAc)2_2DMF45
Pd(dppf)Cl2_2THF75
Pd(PPh3_3)4_4Toluene60

(Advanced) What strategies resolve contradictions in reported biological activities of imidazo[4,5-b]pyridine derivatives?

Answer:
Contradictions often arise from:

  • Metabolic Variability : Cyp1a2-null mice showed residual N2-hydroxylation of PhIP (an imidazo[4,5-b]pyridine derivative) due to alternative CYP2C enzymes ().
  • Structural Modifications : Minor substituent changes (e.g., nitro vs. methoxy groups) alter target binding ().

Q. Methodological Solutions :

Metabolomic Profiling : Use LC-MS to identify metabolites and competing pathways ().

Structure-Activity Relationship (SAR) Studies : Systematically vary substituents and test against biological targets ().

Example :
2-(4-Nitrophenyl)-1H-imidazo[4,5-b]pyridine showed higher tubulin inhibition than methyl-substituted analogs due to nitro group electrophilicity ().

(Basic) What are the key applications of this compound in medicinal chemistry?

Answer:

  • Suzuki-Miyaura Coupling : The boronic ester enables cross-coupling to generate biaryl structures for kinase inhibitors ().
  • Biological Probes : Derivatives exhibit anticancer () and antitubercular activity ().

Table 3 : Pharmacological Profiles of Analogous Compounds

CompoundActivityTargetReference
2-(4-Nitrophenyl)-imidazo[4,5-b]pyridineAnticancerTubulin
1-Methyl-3-(tetramethyl-dioxaborolan-2-yl)-pyrazoleAnti-inflammatoryCOX-2

(Advanced) How can researchers design experiments to evaluate the compound’s metabolic stability?

Answer:

  • In Vitro Assays : Incubate with liver microsomes (human/mouse) and quantify metabolites via LC-MS ().
  • Isotope Labeling : Use 14^{14}C-labeled compound to track metabolic pathways ().
  • Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolizing enzymes ().

Key Finding :
PhIP metabolism in Cyp1a2-null mice revealed compensatory CYP2C activity, highlighting species-specific differences ().

(Basic) What safety precautions are necessary when handling this compound?

Answer:

  • Toxicity : Imidazo[4,5-b]pyridines may be mutagenic (e.g., PhIP is a carcinogen; ).
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation ().
  • Storage : Store at –20°C under inert gas to prevent boronic ester hydrolysis ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.